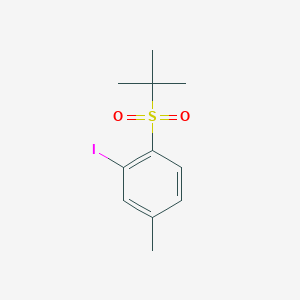
1-(tert-butylsulfonyl)-2-iodo-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(tert-butylsulfonyl)-2-iodo-4-methylbenzene, also known as TBSIM, is a chemical compound that has gained attention in the field of organic chemistry due to its unique properties and potential applications. TBSIM is a versatile reagent that can be used in various chemical reactions, making it a valuable tool for synthetic chemists.
Wissenschaftliche Forschungsanwendungen
Photoacid Generation and Resist Formulations
Research on arylcycloalkylsulfonium salts, which share structural motifs with 1-(tert-butylsulfonyl)-2-iodo-4-methylbenzene, has been conducted to understand their mechanisms as photoacid generators. These compounds are crucial for resist formulations in photolithography, where their ability to generate acid upon exposure to light enables pattern formation on semiconductor materials. The study by Sanramé et al. (2004) investigates the photochemistry of these compounds, highlighting their potential in advanced lithographic processes (Sanramé et al., 2004).
Palladium-Catalyzed Cross-Coupling Reactions
The palladium-catalyzed N-arylation of sulfoximines with aryl bromides and iodides, as reported by Bolm and Hildebrand (2000), showcases the application of similar sulfonyl and aryl compounds in synthesizing N-arylated sulfoximines. These reactions are essential for creating complex organic molecules with potential applications in pharmaceuticals and materials science (Bolm & Hildebrand, 2000).
Advanced Materials: Polyimides and Polysulfones
This compound is structurally related to compounds used in the synthesis of polyimides and polysulfones. These materials are known for their thermal stability, mechanical strength, and chemical resistance, making them suitable for aerospace, electronics, and automotive applications. Liaw and Liaw (1996) have contributed to the development of novel polyimides using diamines with bulky substituents, enhancing material properties such as solubility and thermal resistance (Liaw & Liaw, 1996).
Organic Synthesis and Catalysis
Further applications in organic synthesis and catalysis have been identified, where related sulfonyl compounds serve as intermediates or catalysts in various chemical reactions. For example, the development of nickel-catalyzed cyclopropanation of alkenes using methylene transfer from lithiated tert-butyl methyl sulfone demonstrates the role of sulfonyl compounds in creating cyclopropane derivatives, which are valuable in pharmaceuticals and agrochemicals (Gai, Julia, & Verpeaux, 1991).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-tert-butylsulfonyl-2-iodo-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15IO2S/c1-8-5-6-10(9(12)7-8)15(13,14)11(2,3)4/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNSCEUJZKSYVFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)C(C)(C)C)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15IO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-{[2-(dimethylamino)pyrimidin-5-yl]methyl}-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5535634.png)

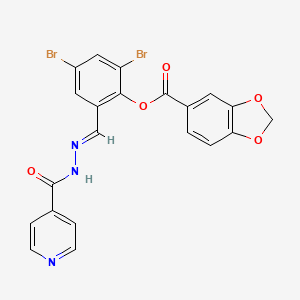
![N-[3-(1H-imidazol-1-yl)propyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5535661.png)
![N-ethyl-1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-L-prolinamide](/img/structure/B5535667.png)
![4-(3-hydroxy-3-methylbutyl)-N-[(1S*,2R*)-2-(hydroxymethyl)cyclopentyl]benzamide](/img/structure/B5535668.png)
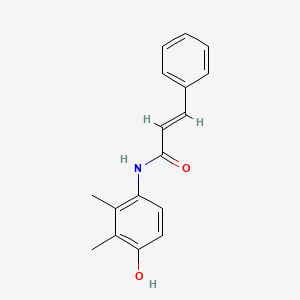
![2-(1H-indol-3-yl)-N-[1-(5-methyl-1-pyridin-2-yl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5535683.png)
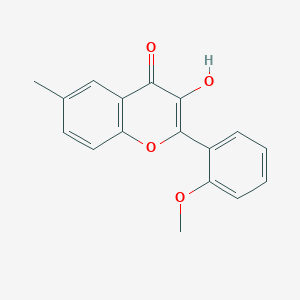
![N-(3,5-dichlorophenyl)-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5535690.png)
![N-{(3S*,4R*)-1-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5535694.png)
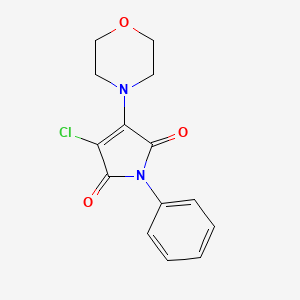
![1-(cyclobutylcarbonyl)-4-{[3-(2-fluorophenoxy)-1-azetidinyl]carbonyl}piperidine](/img/structure/B5535715.png)
![methyl 4,5-dimethyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5535716.png)